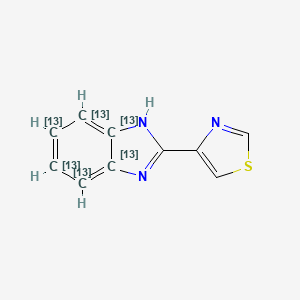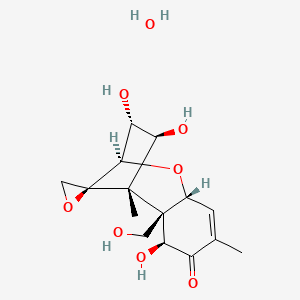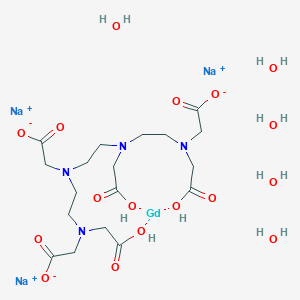
Thiabendazole-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiabendazole-13C6 is a labeled form of Thiabendazole, a benzimidazole derivative. It is primarily used as an anthelmintic and antifungal agent. The compound is labeled with carbon-13 isotopes, making it useful in various scientific research applications, particularly in tracing and quantification studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thiabendazole-13C6 is synthesized by incorporating carbon-13 isotopes into the Thiabendazole molecule. The synthesis involves the reaction of 2-aminobenzimidazole with 4-thiazolyl isothiocyanate under specific conditions to introduce the carbon-13 labels .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the incorporation of carbon-13 isotopes and achieve high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Thiabendazole-13C6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: This compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzimidazole derivatives .
Wissenschaftliche Forschungsanwendungen
Thiabendazole-13C6 has a wide range of scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the fate of Thiabendazole in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Thiabendazole.
Industry: Applied in the development of new antifungal and anthelmintic agents
Wirkmechanismus
Thiabendazole-13C6 exerts its effects by inhibiting the mitochondrial helminth-specific enzyme, fumarate reductase. This inhibition disrupts the energy metabolism of the parasite, leading to its death. The compound also suppresses egg and larval production, further reducing the parasite population .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiabendazole: The non-labeled form of Thiabendazole.
Albendazole: Another benzimidazole derivative with similar anthelmintic properties.
Mebendazole: A benzimidazole compound used to treat parasitic worm infections.
Uniqueness
Thiabendazole-13C6 is unique due to its carbon-13 labeling, which allows for precise tracing and quantification in scientific studies. This feature makes it particularly valuable in research applications where understanding the detailed behavior of the compound is crucial .
Eigenschaften
CAS-Nummer |
2140327-29-1 |
|---|---|
Molekularformel |
C10H7N3S |
Molekulargewicht |
207.21 g/mol |
IUPAC-Name |
4-(1H-benzimidazol-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C10H7N3S/c1-2-4-8-7(3-1)12-10(13-8)9-5-14-6-11-9/h1-6H,(H,12,13)/i1+1,2+1,3+1,4+1,7+1,8+1 |
InChI-Schlüssel |
WJCNZQLZVWNLKY-UQUYMPKGSA-N |
Isomerische SMILES |
C1=C(N=CS1)C2=N[13C]3=[13CH][13CH]=[13CH][13CH]=[13C]3N2 |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CSC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-(3-bromophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-(4-chlorophenyl)ethanone](/img/structure/B12058539.png)









![N'-[(E)-(3-chlorophenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12058613.png)


